[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine
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Overview
Description
(5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine is an organic compound characterized by its complex structure, which includes a brominated aromatic ring, a methoxy group, a sulfonyl group, and a bulky amine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine typically involves multiple steps:
Bromination: The starting material, 2-methoxy-4-methylphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-methoxy-4-methylphenol.
Sulfonylation: The brominated phenol is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form the sulfonyl derivative.
Amine Substitution: Finally, the sulfonyl derivative is reacted with 1,1,3,3-tetramethylbutylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.
Coupling Reactions: The aromatic ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
Chemistry
In organic synthesis, (5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It could be explored for its effects on various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties might also find applications in the development of new catalysts or as a building block for high-performance materials.
Mechanism of Action
The mechanism by which (5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a key role in these interactions, potentially forming hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-methoxyphenyl)sulfonylamine
- (5-Bromo-4-methylphenyl)sulfonylamine
- (5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine
Uniqueness
(5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bulky 1,1,3,3-tetramethylbutyl group may also influence its steric properties, affecting how it interacts with other molecules.
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrNO3S/c1-11-8-13(21-7)14(9-12(11)17)22(19,20)18-16(5,6)10-15(2,3)4/h8-9,18H,10H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFRFTYMIXCKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NC(C)(C)CC(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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